![molecular formula C18H25N7O B2498701 4-{2-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2415462-25-6](/img/structure/B2498701.png)
4-{2-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a useful research compound. Its molecular formula is C18H25N7O and its molecular weight is 355.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-{2-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS Number: 2415462-25-6) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H25N7O, with a molecular weight of 355.4 g/mol. The structure features a morpholine ring and multiple pyrimidine and piperazine moieties, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₅N₇O |
Molecular Weight | 355.4 g/mol |
CAS Number | 2415462-25-6 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on benzimidazole derivatives containing morpholine and piperazine showed promising results against various cancer cell lines, suggesting that the structural components of this compound may also facilitate similar interactions with DNA and tumor cells .
Antitubercular Activity
In the context of anti-tubercular activity, derivatives of pyrimidine compounds have demonstrated efficacy against Mycobacterium tuberculosis. A related study reported that certain substituted pyrimidine derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis, indicating that structural analogs could potentially enhance the activity of this compound in combating tuberculosis .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the morpholine and piperazine rings allows for interactions with various biological targets, including enzymes involved in cancer cell proliferation and pathways associated with bacterial resistance mechanisms.
Study on Antitumor Activity
A study focused on synthesizing morpholine-containing compounds revealed their potential to inhibit tumor growth through DNA binding interactions. The study highlighted that certain derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal human cells, suggesting a favorable therapeutic index for further development .
Evaluation of Antitubercular Efficacy
Another research effort evaluated a series of substituted pyrimidines for their anti-tubercular properties. Among these, compounds with structural similarities to our target compound showed promising activity with low cytotoxicity against human embryonic kidney cells, indicating their potential as safe therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups, which contribute to its biological activity. Its molecular formula is C18H25N7O, and it features a morpholine ring, pyrimidine derivatives, and a piperazine moiety.
Anticancer Activity
Research has indicated that derivatives of this compound can act as potent inhibitors of specific kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in many cancers due to its role in cell growth and survival .
Neurological Disorders
The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurological conditions. Studies have explored its effects on cognitive disorders by targeting phosphodiesterase enzymes, which are implicated in memory and learning processes . The selective inhibition of these enzymes may lead to enhanced cognitive function.
Antimicrobial Properties
Emerging studies suggest that this compound exhibits antibacterial activity against various pathogens. The structural modifications present in the compound enhance its interaction with bacterial enzymes, making it a potential lead for developing new antibiotics .
Study on Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrimidine derivatives effectively inhibited cancer cell proliferation in vitro. The research highlighted the importance of structural features that enhance binding affinity to target kinases .
Cognitive Enhancement Research
In vivo studies showed that compounds with similar structures improved cognitive performance in rodent models when administered at specific dosages. These findings suggest potential applications in treating conditions like Alzheimer's disease .
Antimicrobial Testing
Recent investigations into the antimicrobial properties of this class of compounds revealed significant activity against resistant bacterial strains, indicating their potential as novel therapeutic agents .
Data Table: Summary of Applications
Eigenschaften
IUPAC Name |
4-[2-methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-14-19-4-3-16(20-14)23-5-7-24(8-6-23)17-13-18(22-15(2)21-17)25-9-11-26-12-10-25/h3-4,13H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDFBCFSSJUKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.